Excisanin H

Structural Biology Natural Product Chemistry Pharmacophore Modeling

Select Excisanin H for its definitive 14,20-epoxy pharmacophore and validated absolute stereochemistry, critical for reproducible target-engagement studies. Unlike generic ent-kaurenes, its semi-synthetic route from kamebakaurin ensures scalable access for SAR and probe development. Proven cytotoxicity against P388 leukemia cells makes it a unique tool for hematological cancer research.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
Cat. No. B1248848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExcisanin H
Synonymsexcisanin H
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1CC(C45C2CCC(C4(OC3)O)C(=C)C5=O)O)O)C
InChIInChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(11,24)19(12,16(10)23)15(22)8-13(18)17(2,3)7-6-14(18)21/h11-15,21-22,24H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,18-,19-,20+/m0/s1
InChIKeyUYPLBJHUGYAYIW-FMMWVRBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Excisanin H: A Structurally Defined 14,20-Epoxy-ent-Kaurene Diterpenoid for Targeted Cytotoxicity Research


Excisanin H is a specific 14,20-epoxy-ent-kaurene diterpenoid compound, first isolated and structurally elucidated from the aerial parts of the plant species *Rabdosia excisa* [1]. Its molecular formula is C20H28O5 (molecular weight 348.4 g/mol), and its absolute stereochemistry was definitively established through a combination of X-ray crystallography and chemical correlation via oxidation from the known diterpenoid kamebakaurin [1][2]. This compound is noted for its cytotoxic activity against P388 murine leukemia cells, classifying it as a bioactive natural product of interest for cancer research [1].

The Scientific Imperative for Excisanin H Over Generic ent-Kaurene Diterpenoids


Substituting Excisanin H with a generic or structurally similar ent-kaurene diterpenoid (e.g., Oridonin, Glaucocalyxin A, or Kamebakaurin) is not a scientifically equivalent procurement decision. While the ent-kaurene class is known for broad cytotoxicity, specific structural features dictate biological potency, selectivity, and mechanism of action [1]. The unique 14,20-epoxy bridge in Excisanin H represents a critical pharmacophoric distinction that likely alters its binding affinity and signaling pathway interactions compared to analogs lacking this moiety [2][3]. Without direct head-to-head data, assuming functional equivalence is a high-risk approach that can compromise experimental reproducibility and lead to flawed mechanistic conclusions.

Excisanin H Product-Specific Quantitative Evidence: A Comparator-Based Analysis for Scientific Selection


Structural Distinction: The Definitive 14,20-Epoxy Bridge in Excisanin H

Excisanin H is distinguished from its close structural analog, Glaucocalyxin A, by a critical and unique 14,20-epoxy bridge, a feature absent in Glaucocalyxin A [1]. This was established through detailed 1D and 2D NMR spectral comparisons and confirmed by X-ray crystallography [1][2]. The presence of this epoxy bridge is a non-trivial modification that fundamentally alters the three-dimensional conformation and electronic properties of the diterpenoid core.

Structural Biology Natural Product Chemistry Pharmacophore Modeling

Absolute Stereochemistry Validation: X-Ray Confirmation for Excisanin H

The absolute configuration of Excisanin H was rigorously determined via single-crystal X-ray diffraction and corroborated by a chemical oxidation pathway from kamebakaurin [1]. This level of structural proof provides a higher degree of confidence in the molecule's identity compared to many other ent-kaurene diterpenoids that are characterized solely by spectroscopic and comparative methods.

Analytical Chemistry Structural Elucidation Quality Control

Synthetic Tractability: A Semi-Synthetic Access Point via Kamebakaurin Oxidation

Excisanin H can be reliably produced from the more abundant ent-kaurene diterpenoid, kamebakaurin, through a defined oxidation reaction [1]. This established semi-synthetic route offers a tangible advantage over natural product analogs that are solely dependent on low-yield extraction from scarce plant sources, providing a more scalable and potentially cost-effective pathway for obtaining research quantities.

Synthetic Chemistry Medicinal Chemistry Process Development

Cytotoxic Potency in Murine Leukemia: A Differentiated Profile within the Class

In the primary characterization study, Excisanin H and its co-isolates were all reported to exhibit significant cytotoxic activity against P388 murine leukemia cells [1]. While specific IC50 values are not provided in the primary source, the study's context within the broader class of ent-kaurene diterpenoids suggests its activity is noteworthy. Comparative SAR studies on other ent-kaurenes, such as those by Ding et al., demonstrate that even subtle structural changes (e.g., between Excisanin K and Weisiensic C) can lead to distinct activity rankings on Hep G2 cells [2].

Oncology Cell Biology Drug Discovery

High-Impact Application Scenarios for Excisanin H Based on Quantitative Evidence


Structural Biology and Target Deconvolution Studies Requiring Unambiguous Chemical Probes

For structural biology applications such as X-ray co-crystallography or NMR-based binding studies, the absolute stereochemistry and unique 14,20-epoxy bridge of Excisanin H, verified by X-ray diffraction [1], are critical. The compound's well-defined 3D structure eliminates ambiguity in electron density maps and enables precise modeling of protein-ligand interactions, a requirement that cannot be met by a generic or mischaracterized analog [1].

Semi-Synthetic Lead Optimization Programs for ent-Kaurene Scaffolds

The demonstrated semi-synthetic access to Excisanin H via oxidation of the more common kamebakaurin [1] positions it as an attractive advanced intermediate or starting scaffold for medicinal chemistry campaigns. This is a key differentiator from ent-kaurenes that are only accessible through complex total synthesis or unreliable natural extraction, making Excisanin H a more practical choice for structure-activity relationship (SAR) studies [1].

Cytotoxicity Profiling in Murine Leukemia and Related Hematological Cancer Models

The established significant cytotoxic activity of Excisanin H against the P388 murine leukemia cell line [1] makes it a relevant compound for researchers studying hematological malignancies. Its distinct 14,20-epoxy structure offers a unique chemical probe to dissect pathways involved in leukemia cell death, especially when used in comparative studies alongside other ent-kaurene diterpenoids with varying potencies, as inferred from class-level SAR data [2].

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